

A Comparative Guide to the Experimental and Computed Properties of 3'-Bromoacetophenone

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Compound of Interest

Compound Name: 3'-Bromoacetophenone

Cat. No.: B146053

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For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical reagents is paramount. This guide provides a detailed comparison of the experimentally determined and computationally predicted properties of **3'-Bromoacetophenone**, a key building block in the synthesis of various pharmaceutical compounds.

This document outlines the key physical and spectral characteristics of **3'-Bromoacetophenone**, presenting a side-by-side analysis of data obtained through laboratory experimentation and computational modeling. Furthermore, it details the standard experimental protocols for the determination of these properties, offering a comprehensive resource for laboratory work.

Comparison of Physicochemical Properties

The following table summarizes the available experimental and computed data for **3'-Bromoacetophenone**, facilitating a direct comparison between observed and predicted values.

Property	Experimental Value	Computed Value
Physical Properties		
Melting Point	7–12 °C[1][2]	Not applicable
Boiling Point	79-81 °C @ 0.2 mmHg[3], 136 °C @ 25 mmHg[2]	Not applicable
Density	1.498–1.505 g/mL at 25 °C[2][3][4]	1.500 g/cm ³ [1]
Refractive Index	n ₂₀ /D 1.576[3][4]	Not applicable
Molecular Properties		
Molecular Weight	Not directly measured	199.04 g/mol [5][6], 199.05 g/mol [2]
XLogP3	Not applicable	2.6[5][6]
Dipole Moment	Not available	2.82 D[1]
Topological Properties		
Topological Polar Surface Area	Not applicable	17.1 Å ² [5][6][7]
Rotatable Bond Count	Not applicable	1[6][7]
Hydrogen Bond Acceptor Count	Not applicable	1[6][7]
Mass Spectrometry		
Exact Mass	Not applicable	197.96803 Da[5][6]
Monoisotopic Mass	197.96803 Da (from MS data) [5]	197.96803 Da[6][7]

Spectroscopic Data Analysis

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of chemical compounds. Below is a summary of key spectral data for **3'-Bromoacetophenone**.

Spectroscopic Data	Experimental Observations
¹ H NMR	Spectra available, shows characteristic peaks for aromatic and methyl protons.[8]
¹³ C NMR	Spectra available, indicating the presence of carbonyl and aromatic carbons.[9]
Infrared (IR) Spectroscopy	Spectra available, showing a strong absorption band for the carbonyl group (C=O).[5][10]
Mass Spectrometry (MS)	Mass spectra available, with a molecular ion peak corresponding to the compound's molecular weight.[5][11][12]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Melting Point

The melting point of **3'-Bromoacetophenone**, which exists as a low-melting solid or liquid at room temperature, can be determined using a capillary melting point apparatus or a differential scanning calorimeter (DSC).

- **Capillary Method:** A small amount of the solidified sample is packed into a capillary tube and placed in a melting point apparatus. The temperature is slowly increased, and the range from which the substance starts to melt until it becomes a clear liquid is recorded.
- **DSC Method:** A small, accurately weighed sample is placed in a DSC pan. The sample is then heated at a controlled rate, and the heat flow is measured as a function of temperature. The melting point is determined from the onset of the endothermic melting peak.

Determination of Boiling Point

The boiling point is determined under reduced pressure to prevent decomposition of the compound at high temperatures.

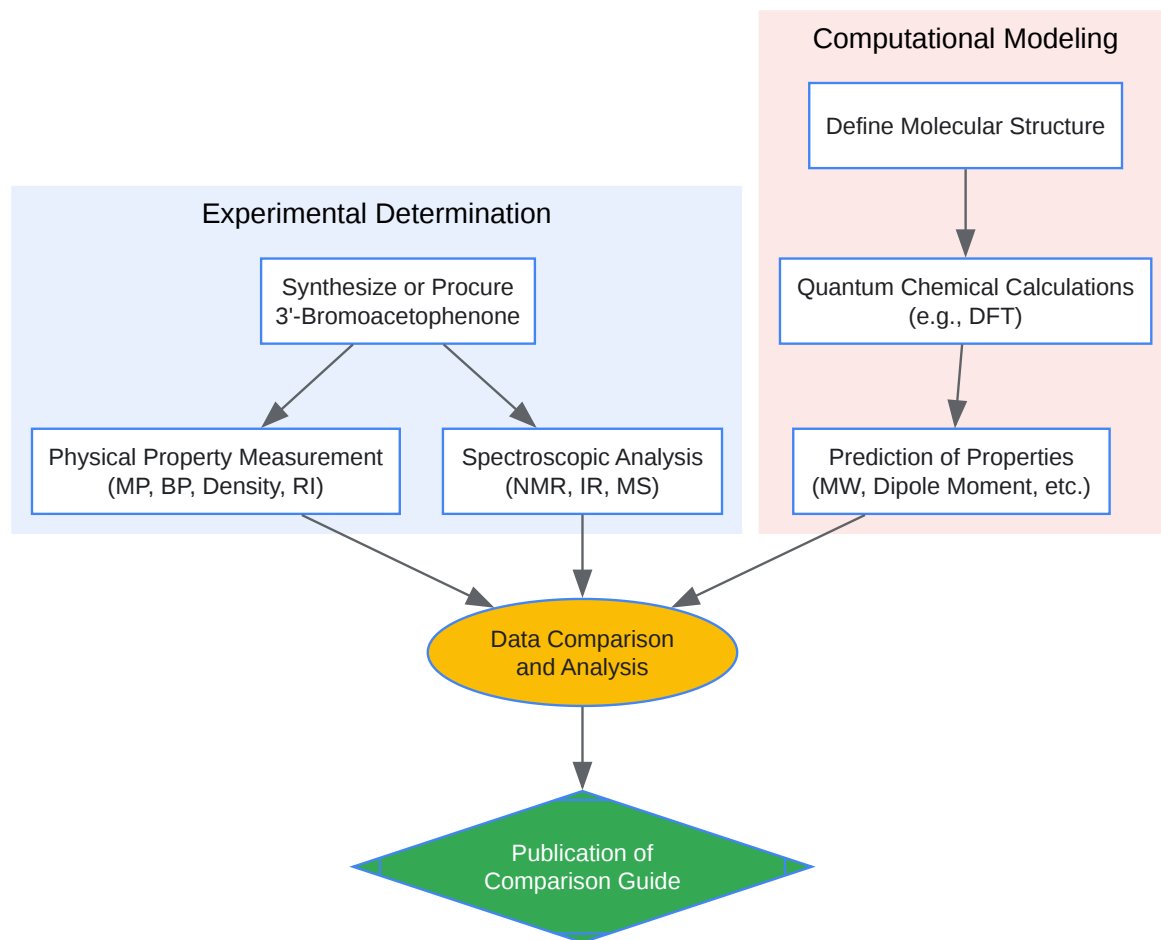
- **Vacuum Distillation:** The compound is placed in a distillation flask and heated under a specific vacuum pressure. The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that pressure.

Spectroscopic Analysis

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl_3), and a small amount of tetramethylsilane (TMS) is added as an internal standard.
- **Infrared (IR) Spectroscopy:** The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) for analysis.
- **Mass Spectrometry (MS):** Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS), where it is ionized, and the mass-to-charge ratio of the resulting fragments is measured.

Logical Workflow for Property Comparison

The following diagram illustrates the logical workflow for comparing the experimental and computed properties of a chemical compound like **3'-Bromoacetophenone**.



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Caption: Workflow for comparing experimental and computed properties.

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